molecular formula C29H23NO6 B12220622 3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

Cat. No.: B12220622
M. Wt: 481.5 g/mol
InChI Key: KSFNTBHOERHTRZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, oxo, and benzamide groups.

Preparation Methods

The synthesis of 3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chromenyl group: This step may involve the use of cyclopentadiene derivatives and subsequent oxidation.

    Attachment of the benzamide group: This can be done through amide bond formation reactions using reagents like carbodiimides.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert oxo groups to hydroxyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective reactions.

Scientific Research Applications

3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar compounds to 3,4-dimethoxy-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide include other benzamide derivatives and chromenyl-containing molecules. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. For example:

    3,4-dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide: This compound has a similar benzamide core but different substituents.

    2,3-dimethoxybenzoic acid derivatives: These compounds share the dimethoxybenzene moiety but have different functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C29H23NO6

Molecular Weight

481.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C29H23NO6/c1-33-23-11-10-18(14-25(23)34-2)29(32)30-27-19-8-3-4-9-22(19)36-28(27)21-15-26(31)35-24-13-17-7-5-6-16(17)12-20(21)24/h3-4,8-15H,5-7H2,1-2H3,(H,30,32)

InChI Key

KSFNTBHOERHTRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C4=CC(=O)OC5=C4C=C6CCCC6=C5)OC

Origin of Product

United States

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